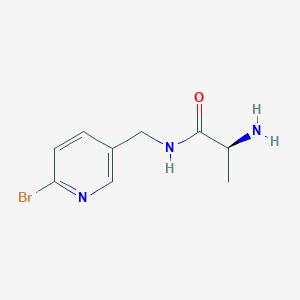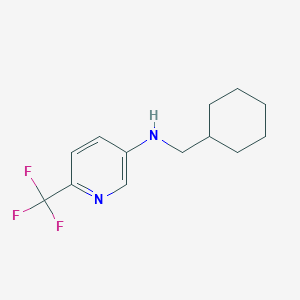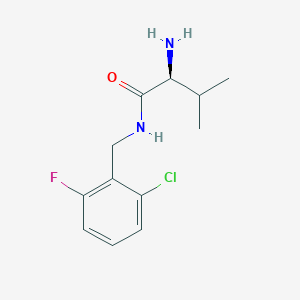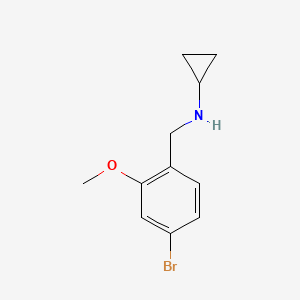
(4-Bromo-2-methoxy-benzyl)-cyclopropyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2-methoxy-benzyl)-cyclopropyl-amine is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a cyclopropylamine moiety attached to a benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-methoxy-benzyl)-cyclopropyl-amine typically involves multiple steps. One common approach is to start with 4-bromo-2-methoxybenzyl alcohol. The alcohol group is first converted to a suitable leaving group, such as a tosylate, which is then displaced by a cyclopropylamine under nucleophilic substitution conditions. The reaction conditions often involve the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-methoxy-benzyl)-cyclopropyl-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-bromo-2-methoxybenzaldehyde.
Reduction: Formation of 2-methoxybenzyl-cyclopropyl-amine.
Substitution: Formation of 4-substituted-2-methoxybenzyl-cyclopropyl-amine derivatives.
Scientific Research Applications
(4-Bromo-2-methoxy-benzyl)-cyclopropyl-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Bromo-2-methoxy-benzyl)-cyclopropyl-amine involves its interaction with specific molecular targets. The bromine and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the cyclopropylamine moiety can engage in covalent bonding with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methoxybenzyl alcohol
- 4-Bromo-2-methoxybenzaldehyde
- 4-Bromo-2-methoxybenzylamine
Uniqueness
(4-Bromo-2-methoxy-benzyl)-cyclopropyl-amine is unique due to the presence of the cyclopropylamine moiety, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities that are not easily accessible through other synthetic routes.
Properties
IUPAC Name |
N-[(4-bromo-2-methoxyphenyl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-6-9(12)3-2-8(11)7-13-10-4-5-10/h2-3,6,10,13H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQVEACANTVPGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CNC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
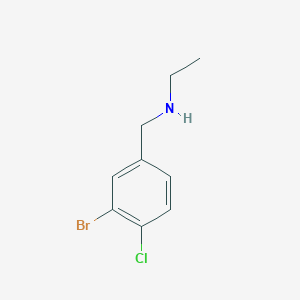
![Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B7901971.png)
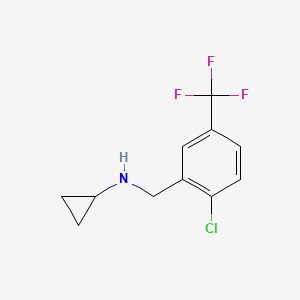

![{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B7902009.png)
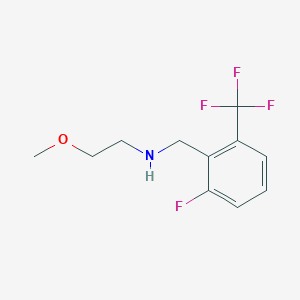



![N-[(4-Fluoro-2-nitrophenyl)methyl]cyclohexanamine](/img/structure/B7902040.png)
![2-Chloro-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7902044.png)
